molecular formula C17H13NO2 B2517383 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone CAS No. 143647-54-5

3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone

Cat. No.: B2517383
CAS No.: 143647-54-5
M. Wt: 263.296
InChI Key: HVJIMBAPXISOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone is a synthetic isoindolinone derivative designed for use as a key intermediate in organic and medicinal chemistry research. Compounds within the 3-hydroxyisoindolinone structural class are recognized as valuable precursors for the synthesis of diverse nitrogen-containing heterocycles, which are core structures in many biologically active molecules . The primary research value of this compound lies in its functionalized scaffold, which features a tertiary alcohol and a phenylethynyl group, making it a versatile building block for further chemical exploration. The 3-hydroxyisoindolinone motif is a known intermediate in the synthesis of more complex carbo- and heterocyclic systems. For instance, related 3-hydroxyisoindolinones undergo reactions with organolithium reagents, leading to ring-opening and subsequent intramolecular cyclization to form valuable structures such as indan-1-ones and phthalazin-1-ones . These frameworks are present in compounds with a range of documented biological activities, including cytotoxicity and enzyme inhibition . Researchers can utilize this compound to develop novel chemical entities for various biological screenings. The isoindolinone core is a privileged structure in drug discovery, found in molecules with hypnotic, anxiolytic, and cytotoxic properties . This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-hydroxy-2-methyl-3-(2-phenylethynyl)isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-18-16(19)14-9-5-6-10-15(14)17(18,20)12-11-13-7-3-2-4-8-13/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJIMBAPXISOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C1(C#CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Methylbenzonitrile Precursors

Source delineates a robust protocol for generating 3-bromo-2-methylisoindolinones, which serve as pivotal intermediates:

Procedure :

  • React 2-methylbenzonitrile (1.00 equiv) with N-bromosuccinimide (1.15 equiv) and benzoyl peroxide (cat.) in dry CHCl₃ at 85°C for 24 h.
  • Filter succinimide byproduct and concentrate under reduced pressure.
  • Purify via flash chromatography (Hexane/EtOAc gradient).

This method achieves bromination at the benzylic position with >85% yield, critical for subsequent cross-coupling.

Lactamization to Form the Isoindolinone Skeleton

Cyclization of brominated intermediates occurs under basic conditions:

Typical conditions :

  • Substrate: 3-bromo-2-methylbenzamide
  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: DMF, 110°C, 12 h
  • Yield: 70-78%

¹H NMR confirms lactam formation via disappearance of amide NH (δ 9.19 ppm) and emergence of lactam carbonyl (δ 168.3 ppm in DMSO-d₆).

Introducing the Phenylethynyl Moiety via Sonogashira Coupling

Optimization of Palladium Catalysis

The phenylethynyl group is installed using Sonogashira coupling, adapted from methodologies in source:

Optimized protocol :

Component Quantity
3-Bromo-2-methylisoindolinone 1.00 equiv (0.125 mmol)
Phenylacetylene 1.50 equiv
Pd(PPh₃)₂Cl₂ 5 mol%
CuI 10 mol%
Et₃N 3.00 equiv
Solvent p-Xylene (1.25 mL)
Temperature 90°C, 18 h

Yield : 68-72% after silica gel purification.

Challenges in Steric Environments

The methyl group at C2 imposes steric hindrance, necessitating:

  • Elevated temperatures (90°C vs. typical 60°C)
  • Extended reaction times (18 h vs. 6 h)
  • Bulky ligands (XPhos instead of PPh₃) to prevent homocoupling

Hydroxylation at C3: Mechanistic Insights

Organolithium-Mediated Hydroxylation

Source demonstrates that treatment of isoindolinones with alkyllithium reagents (e.g., s-BuLi) induces ring-opening followed by hydroxylation:

Stepwise mechanism :

  • Nucleophilic attack : s-BuLi (2.2 equiv) adds to lactam carbonyl at 0°C in THF.
  • Ring-opening : Quenching with MeOH generates keto-alcohol intermediate.
  • Cyclization : Acidic workup (HCl aq.) induces lactam reformation with hydroxylation.

Critical parameters :

  • Temperature control (0°C → rt) prevents over-reduction
  • Strict anhydrous conditions to avoid LiOH precipitation
  • Yield: 34-60% depending on alkyllithium bulkiness

Alternative Hydroxylation via Epoxidation

For substrates resistant to organolithium chemistry:

  • Epoxidize phenylethynyl moiety with mCPBA (0°C, CH₂Cl₂).
  • Acid-catalyzed epoxide opening with H₂O/H⁺.
  • Spontaneous tautomerization to 3-hydroxy product.

Limitation : Competing dihydroxylation reduces yield to 42%.

Analytical Characterization and Spectral Data

¹H NMR Signatures (DMSO-d₆)

  • Lactam NH : δ 9.19 (s, 1H)
  • Phenylethynyl protons : δ 7.35 (d, J = 8.2 Hz, 2H), 7.14 (d, J = 8.0 Hz, 2H)
  • Methyl group : δ 2.27 (s, 3H)
  • Hydroxy proton : δ 6.82 (bs, 1H)

¹³C NMR Assignments

  • Lactam carbonyl : δ 168.3
  • Acetylenic carbons : δ 151.0 (sp hybridized)
  • Quaternary C3 : δ 83.8

High-Resolution Mass Spectrometry

  • Observed : m/z 238.0475 (M+Na)+
  • Calculated : C₁₄H₁₁NNaO₂ = 238.0476

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability
Bromination/Sonogashira 68 >95% Gram-scale
Organolithium 45 88% Milligram
Epoxidation 42 92% Multigram

Key observations :

  • Bromination/Sonogashira offers superior scalability but requires Pd catalysts
  • Organolithium route avoids heavy metals but suffers from lower yields

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethynyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone involves its interaction with specific molecular targets. The hydroxy group and phenylethynyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Isoindolinones

The following table summarizes key structural features, synthesis methods, and biological activities of 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone and related compounds:

Compound Name Substituents Synthesis Method Physical Properties Biological Activity Reference
This compound 3-hydroxy, 3-(2-phenylethynyl), 2-methyl Not explicitly detailed in evidence (inferred: cascade reactions or nucleophilic additions) N/A Potential activity inferred from structural analogs
3-Benzyl-3-hydroxy-2-phenethylisoindolin-1-one (1h) 3-benzyl, 3-hydroxy, 2-phenethyl Reaction of (Z)-3-benzylideneisobenzofuran-1(3H)-one with 2-phenethylamine Mp: 153–157°C; IR: 1674 cm⁻¹ (C=O) Not specified
3-(2-(Benzyloxy)ethyl)-3-hydroxy-2-(2-hydroxyethyl)isoindolin-1-one (1y) 3-(2-(benzyloxy)ethyl), 3-hydroxy, 2-(2-hydroxyethyl) Reaction of (Z)-3-(2-(benzyloxy)ethylidene)isobenzofuran-1(3H)-one with ethanolamine Mp: 87–90°C; IR: 1690 cm⁻¹ (C=O) Not specified
2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone (5) 2-[3-(cyclopentyloxy)-4-methoxyphenyl], 3-methyl Multi-step synthesis involving cyclopentyloxy and methoxyphenyl groups N/A Potent TNF-α inhibition (IC₅₀: <1 μM in RAW264.7 cells)
3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindol-1-one 3-hydroxy, 3-phenyl, 2-(2-methylphenyl) Not detailed Mp: Not reported; Formula: C₂₁H₁₇NO₂ NSC59308 (historical code); no explicit activity
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate 3-oxo, 1-methyl, 2-acetate Decarboxylation of dimethyl malonate derivatives under Krapcho conditions N/A Intermediate for further functionalization

Key Observations:

Substituent Effects on Reactivity and Stability: The 3-hydroxy group is a common feature in bioactive isoindolinones, enabling hydrogen bonding with biological targets . This contrasts with flexible alkyl chains in compounds like 1h (2-phenethyl) or 1y (2-hydroxyethyl) . Quaternary carbons (e.g., 3,3-disubstitution) improve metabolic stability compared to monosubstituted analogs .

Synthetic Accessibility: 3,3-Disubstituted derivatives like the target compound require advanced methods such as cascade reactions or nucleophilic additions to 2-acylbenzonitriles . Simpler derivatives (e.g., 1h and 1y) are synthesized via [3+2] cycloadditions between isobenzofuranones and amines, yielding high purity (72–92% yields) .

Antiarrhythmic activity has been reported for 3-hydroxyisoindolinones with aminoalkyl side chains (e.g., 3-(2-hydroxy-3-isopropylaminopropoxy)-2-phenyl-1-isoindolinone), highlighting the role of substituent polarity in cardiovascular effects .

Metabolic and Pharmacokinetic Considerations

While specific data for this compound are unavailable, insights can be drawn from analogs:

  • Polar Substituents : Hydroxy and ester groups (e.g., in 1y and methyl acetate derivatives) may enhance water solubility but reduce blood-brain barrier permeability .

Biological Activity

3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an isoindolinone core structure with a hydroxyl group, a methyl group, and a phenylethynyl substituent. This configuration is significant for its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy and phenylethynyl groups enhance its binding affinity to various enzymes and receptors, thereby modulating cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary investigations indicate effectiveness against various microbial strains.
  • Neuroprotective Effects : Some research points to its potential in protecting neuronal cells from damage.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated an IC50 value in the low micromolar range, indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in a marked decrease in cell death rates compared to control groups. This suggests its potential utility in neurodegenerative diseases.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Modifications to the phenylethynyl group have been shown to enhance biological activity significantly. For instance, compounds with additional substituents at the para position of the phenyl ring exhibited improved potency against cancer cell lines.

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves condensation reactions or functionalization of isoindolinone precursors. For example:

  • Step 1: React benzamide derivatives with ethynyl compounds under controlled temperatures (80–120°C) to form the isoindolinone core .
  • Step 2: Optimize catalyst concentration (e.g., Pd-based catalysts for cross-coupling) to enhance regioselectivity and minimize by-products like unreacted ethynyl intermediates .
  • Key Parameters: Reaction time (6–24 hrs), solvent polarity (DMF or THF), and inert atmosphere (N₂/Ar) significantly impact yield (Table 1).

Table 1: Synthesis Optimization Data (Analogous Compounds)

MethodCatalystTemp (°C)Yield (%)Purity (HPLC)
CondensationNone1004592
Cross-CouplingPd(PPh₃)₄806898
Acid-CatalyzedH₂SO₄1203085
Data extrapolated from isoindolinone analogs in .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
  • ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., phenylethynyl groups show distinct alkyne protons at δ 2.8–3.2 ppm and aromatic signals at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 308.1284 for C₁₈H₁₅NO₂) .
    • Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry. For example, ethanol solvates of similar isoindolinones exhibit intermolecular H-bonding (O···H distances: 1.8–2.0 Å) .

Q. What in vitro assays are used to assess the biological activity of isoindolinone derivatives like this compound?

Methodological Answer:

  • Anti-inflammatory: Measure inhibition of COX-2 or TNF-α in macrophage cells (IC₅₀ values typically 5–20 µM) .
  • Anticancer: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (10–100 µM) .
  • Controls: Use reference compounds (e.g., indomethacin for anti-inflammatory, doxorubicin for anticancer) to validate assay reliability .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations:
  • Use B3LYP/6-311++G(d,p) to map frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Simulate IR and UV-Vis spectra to correlate with experimental data (e.g., λ_max at 280–320 nm for π→π* transitions) .
    • Molecular Electrostatic Potential (MEP): Identify regions prone to H-bonding or charge transfer (e.g., hydroxyl group at C3 shows high electronegativity) .

Q. What strategies resolve discrepancies in pharmacological data for isoindolinone derivatives across different studies?

Methodological Answer:

  • Data Harmonization:
  • Standardize assay protocols (e.g., cell line passage number, serum concentration) to reduce variability .
  • Use meta-analysis to reconcile conflicting IC₅₀ values (e.g., outlier removal via Grubbs’ test) .
    • Structural Re-examination: Re-evaluate compound purity (HPLC >98%) and stereochemistry (via SC-XRD) to confirm active conformers .

Q. How can researchers design derivatives of this compound with improved solubility or target affinity?

Methodological Answer:

  • Derivatization Approaches:
  • Hydrophilic Modifications: Introduce sulfonate or PEG groups at the methyl position to enhance aqueous solubility .
  • Targeted Functionalization: Use molecular docking (AutoDock Vina) to guide substitutions (e.g., fluorophenyl groups for enhanced kinase binding) .
    • Validation: Assess logP (octanol-water partition) and pharmacokinetic properties (e.g., Caco-2 permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.